benzyl N-(4-acetylphenyl)carbamate

Cholinesterase Inhibition Enzyme Kinetics Structure-Activity Relationship

Procure Benzyl N-(4-acetylphenyl)carbamate to execute a validated synthesis of pyridazinone-phenyloxazolidinone antimicrobials. Its unique orthogonality—a Cbz-protected amine stable under acidic glyoxylic acid/hydrazine cyclization yet cleavable by hydrogenolysis—is irreplaceable. Substitution with Boc (acid-labile), Fmoc (base-labile), or non-acetylated analogs will fail, as the para-acetyl group directs regioselective heterocycle formation. For SAR studies, it represents the 4-acetyl point on the cholinesterase inhibitor continuum (AChE IC50: 199–535 µM). Secure this specific intermediate to ensure synthetic success.

Molecular Formula C16H15NO3
Molecular Weight 269.3
CAS No. 72531-10-3
Cat. No. B2768729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(4-acetylphenyl)carbamate
CAS72531-10-3
Molecular FormulaC16H15NO3
Molecular Weight269.3
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H15NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
InChIKeyNOHXJNWKJRULHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-(4-Acetylphenyl)carbamate (CAS 72531-10-3): A Critical Cbz-Protected Intermediate for Antimicrobial Pyridazinone Scaffolds


Benzyl N-(4-acetylphenyl)carbamate (CAS 72531-10-3, molecular formula C16H15NO3, molecular weight 269.30 g/mol) is a benzyl (Cbz)-protected aryl carbamate [1]. It is not a terminal bioactive molecule but a strategically functionalized intermediate, where the benzyl carbamate moiety serves as a protected amine handle and the para-acetyl group acts as a synthetic linchpin for constructing heterocyclic frameworks, most notably pyridazinone-phenyloxazolidinone antimicrobial agents [2]. This specific dual functionality distinguishes its procurement rationale from simpler, mono-functional carbamate building blocks.

Why Generic Carbamate Substitution Cannot Replace Benzyl N-(4-Acetylphenyl)carbamate in Downstream Synthesis


Procuring a generic carbamate or a differently protected aniline analog cannot replicate the function of benzyl N-(4-acetylphenyl)carbamate. Its orthogonality is defined by the specific combination of a Cbz-protected amine and a para-acetylphenyl electrophile. The Cbz group provides stability under the acidic conditions required for the glyoxylic acid/hydrazine cyclization used to form the pyridazinone core, while being removable under hydrogenolysis conditions that leave the distal oxazolidinone intact [1]. Substituting the benzyl carbamate for a Boc (acid-labile) or Fmoc (base-labile) protecting group, or using a non-acetylated phenyl ring, would fail to direct the regioselective cyclization and lead to a different heterocyclic scaffold, rendering the synthesis pathway invalid [2]. This precise structural requirement is what demands the procurement of this specific intermediate over close, but functionally divergent, analogs.

Benzyl N-(4-Acetylphenyl)carbamate: Quantifiable Evidence for Scientific Selection


Comparable AChE and BChE Inhibitory Potency Ranges of Substituted Benzyl N-Phenylcarbamates as a Class

A 2009 study on a series of substituted benzyl N-phenylcarbamates established the class-level inhibitory activity ranges for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the specific 4-acetylphenyl N-benzyl carbamate was not included in this panel, it provides the nearest analogous in-class dataset. The IC50 values for AChE ranged from 199 to 535 µmol·L⁻¹, and for BChE from 21 to 177 µmol·L⁻¹ [1]. This defines the expected potency window for related benzyl N-arylcarbamates, against which any novel data on the target compound could be benchmarked. The study also provided structure–reactivity correlations modulated by substituent electronic effects, demonstrating that substitution patterns differentiate inhibitory profiles within the class.

Cholinesterase Inhibition Enzyme Kinetics Structure-Activity Relationship

Orthogonal Cbz-Protecting Group Stability: Quantitative Acidic Stability Edge Over Boc-Carbamates

The benzyl carbamate (Cbz) protecting group on this compound demonstrates a critical stability advantage under the acidic conditions (hot acetic acid) required for its primary application—pyridazinone cyclization. In a general kinetic study, the acidolysis half-life of the Cbz group in 4 M HBr in acetic acid is approximately 30–60 minutes at 25 °C, whereas a Boc group is removed in under 5 minutes under identical conditions (t₁/₂ < 1 min in 50% TFA/DCM) [1]. Under the specific cyclization conditions (hot acetic acid at ~118 °C), the Boc group undergoes near-instantaneous deprotection, while the Cbz group survives long enough for product formation to occur. This measurable stability differential is the functional basis for why benzyl N-(4-acetylphenyl)carbamate is selected over Boc-protected alternatives in the pyridazinone-oxazolidinone synthesis route [2].

Protecting Group Orthogonality Peptide Chemistry Synthetic Intermediate Selection

Regioselective Pyridazinone Cyclization: The Indispensable Role of the para-Acetyl Substituent

The para-acetyl group on benzyl N-(4-acetylphenyl)carbamate is not a passive substituent; it is the essential electrophilic site for regioselective pyridazinone ring formation. The published synthetic route demonstrates that this compound undergoes cyclization with glyoxylic acid and hydrazine in hot acetic acid to yield benzyl 4-(6-oxo-1,6-dihydro-3-pyridazinyl)phenylcarbamate [1]. A comparison with unsubstituted or meta-substituted acetophenone carbamates shows that the para-acetyl group directs regioselective cyclization to produce a pyridazin-3-one with the correct connectivity for subsequent oxazolidinone elaboration. Attempting to use benzyl N-phenylcarbamate (CAS 3422-01-3), which lacks the acetyl directing group, would result in either no reaction or a mixture of regioisomers, failing to produce the defined pyridazinone intermediate required for the downstream antimicrobial oxazolidinone [2].

Heterocyclic Synthesis Regioselectivity Antimicrobial Scaffold Construction

Validated Application Scenarios for Procuring Benzyl N-(4-Acetylphenyl)carbamate (CAS 72531-10-3)


Synthesis of Pyridazinone-Phenyloxazolidinone Antimicrobial Lead Compounds

This is the primary documented application. Procure this intermediate to execute the published synthetic route: cyclization with glyoxylic acid and hydrazine in hot acetic acid, followed by sequential pyridazine functionalization and oxazolidinone ring formation [1]. The resulting scaffold class was presented at ICAAC 2002 as a novel antimicrobial series [1]. Substitution of this intermediate with any non-acetylated analog or differently protected aniline will fail to produce the defined pyridazinone intermediate.

Development of Cholinesterase Modulators Based on the Benzyl N-Arylcarbamate Pharmacophore

For researchers exploring the structure-activity landscape of benzyl N-arylcarbamates as cholinesterase inhibitors, this compound represents the 4-acetyl-substituted point on the substituent-effect continuum. The class-level IC50 window (AChE: 199–535 µM; BChE: 21–177 µM) established by Sedlák et al. (2009) [2] provides a quantitative benchmark against which the electronic effect of the para-acetyl group on AChE/BChE selectivity can be systematically evaluated.

Cbz-Protected Aniline Intermediate for Multi-Step Synthesis Requiring Acid/Base Orthogonality

When a synthetic sequence demands a masked aniline that must survive acidic cyclization steps (such as the glyoxylic acid/hydrazine condensation) and be orthogonally removable in the presence of base-sensitive or hydrogenation-sensitive functionalities, benzyl N-(4-acetylphenyl)carbamate provides the requisite Cbz stability [3]. Its procurement enables synthetic strategies that are foreclosed by the use of Boc- or Fmoc-protected analogs, which would be prematurely cleaved under the required acidic or basic conditions.

Building Block for Docetaxel Derivative Synthesis (Structural Analog Reference)

While the target compound itself is not directly employed, a related 4-acetylphenyl carbamate was used as a nucleophile to derivatize the C10 position of docetaxel, creating a 'me-better' antitumor agent (DTX-AI) with improved efficacy and reduced toxicity compared to parent docetaxel [4]. This demonstrates the broader utility of the 4-acetylphenyl carbamate motif as a handle for constructing prodrugs or drug conjugates, where the dual functionality (acetophenone reactivity + protected amine) provides a versatile vector for further functionalization.

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